Evidence Item 1: Molecular Scaffold Minimality — Lower Molecular Weight and Calculated LogP vs. 6-Methyl Analog
Octa-3,5-dien-7-yn-2-one (MW 120.15, LogP 1.321) is 14.0 g/mol lighter and 0.39 LogP units less lipophilic than its 6-methyl analog (MW 134.18, LogP 1.711), placing it closer to fragment-like physicochemical space desirable for early-stage medicinal chemistry campaigns . Both compounds share an identical PSA of 17.07 Ų, indicating that the methyl substitution impacts lipophilicity without altering hydrogen-bonding capacity . This lower LogP may translate to improved aqueous solubility, although no experimental solubility measurements have been reported for either compound in the peer-reviewed literature.
| Evidence Dimension | Molecular weight, calculated LogP, and PSA |
|---|---|
| Target Compound Data | MW = 120.15 g/mol; LogP = 1.321; PSA = 17.07 Ų |
| Comparator Or Baseline | 6-Methylocta-3,5-dien-7-yn-2-one (CAS 140472-19-1): MW = 134.18 g/mol; LogP = 1.711; PSA = 17.07 Ų |
| Quantified Difference | ΔMW = −14.03 g/mol; ΔLogP = −0.390; ΔPSA = 0.00 Ų |
| Conditions | Calculated properties from ChemSrc database entries; no experimental confirmation available. |
Why This Matters
For fragment-based screening libraries, a molecular weight under 120 Da and LogP below 1.5 are desirable thresholds; the unsubstituted compound meets these criteria more closely than the 6-methyl analog, potentially qualifying it for inclusion in rule-of-three compliant fragment collections where the methylated derivative would not.
